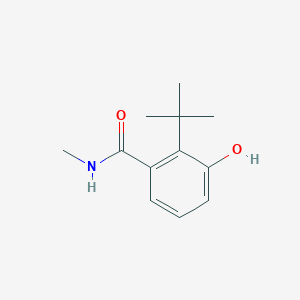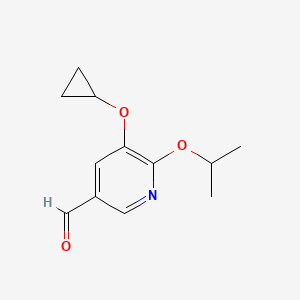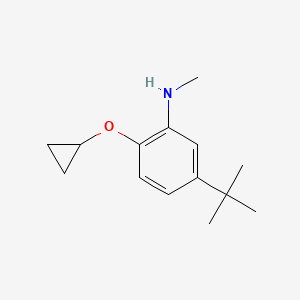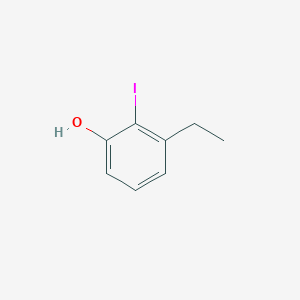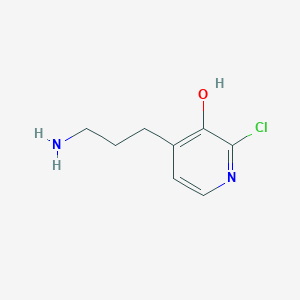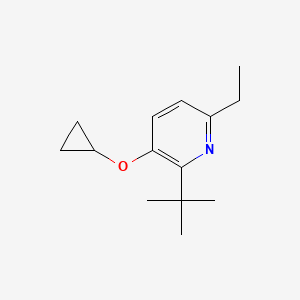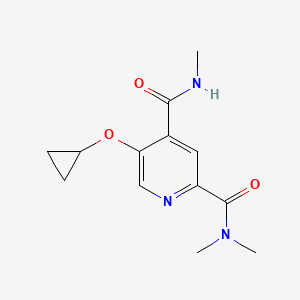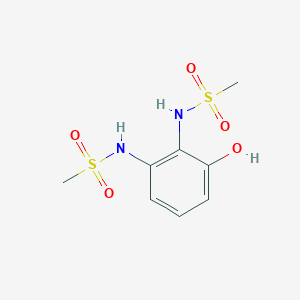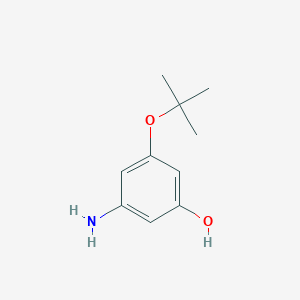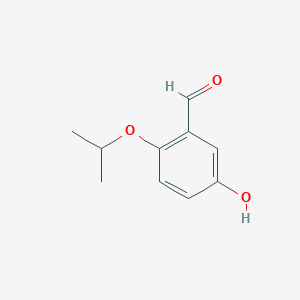![molecular formula C14H21N3O2 B14834442 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine CAS No. 887580-75-8](/img/structure/B14834442.png)
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Protection of the Amino Group: The amino group is protected using the Boc group to prevent unwanted side reactions. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Pyridin-4-ylmethylamine: The protected azetidine is then coupled with pyridin-4-ylmethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the pyridine ring can lead to pyridine N-oxide derivatives .
Applications De Recherche Scientifique
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of its target proteins. The Boc group helps in stabilizing the compound and improving its bioavailability .
Comparaison Avec Des Composés Similaires
1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine can be compared with other similar compounds such as:
1-Boc-4-[(pyridin-3-ylmethyl)-amino]-piperidine: This compound has a piperidine ring instead of an azetidine ring, which can affect its biological activity and chemical reactivity.
1-Boc-3-N-(pyridin-4-ylmethyl)-amino-pyrrolidine: This compound features a pyrrolidine ring, which can lead to different pharmacological properties.
The uniqueness of this compound lies in its azetidine ring, which provides a distinct structural framework that can be exploited for the development of novel pharmaceuticals and chemical probes .
Propriétés
Numéro CAS |
887580-75-8 |
|---|---|
Formule moléculaire |
C14H21N3O2 |
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
tert-butyl 3-(pyridin-4-ylmethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-12(10-17)16-8-11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 |
Clé InChI |
WVYKGUIVJGCIIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


